molecular formula C15H12BrFO3 B12996157 6-Bromo-2-((4-fluorobenzyl)oxy)-3-methoxybenzaldehyde

6-Bromo-2-((4-fluorobenzyl)oxy)-3-methoxybenzaldehyde

Cat. No.: B12996157
M. Wt: 339.16 g/mol
InChI Key: GKSDJHUFVOKKOB-UHFFFAOYSA-N
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Description

6-Bromo-2-((4-fluorobenzyl)oxy)-3-methoxybenzaldehyde is an organic compound that features a bromine atom, a fluorobenzyl group, and a methoxy group attached to a benzaldehyde core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-2-((4-fluorobenzyl)oxy)-3-methoxybenzaldehyde typically involves multiple steps, starting from commercially available precursors. One common method involves the bromination of 2-hydroxy-3-methoxybenzaldehyde, followed by the introduction of the 4-fluorobenzyl group through an etherification reaction. The reaction conditions often require the use of a base, such as potassium carbonate, and a suitable solvent, like dimethylformamide (DMF), under reflux conditions.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the bromine and fluorine-containing reagents.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-2-((4-fluorobenzyl)oxy)-3-methoxybenzaldehyde can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction Reactions: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

    Substitution: Nucleophiles (e.g., amines, thiols), bases (e.g., potassium carbonate), solvents (e.g., DMF, dichloromethane).

    Oxidation: Oxidizing agents (e.g., potassium permanganate, chromium trioxide), solvents (e.g., water, acetic acid).

    Reduction: Reducing agents (e.g., sodium borohydride, lithium aluminum hydride), solvents (e.g., ethanol, tetrahydrofuran).

Major Products Formed

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Oxidation: 6-Bromo-2-((4-fluorobenzyl)oxy)-3-methoxybenzoic acid.

    Reduction: 6-Bromo-2-((4-fluorobenzyl)oxy)-3-methoxybenzyl alcohol.

Scientific Research Applications

6-Bromo-2-((4-fluorobenzyl)oxy)-3-methoxybenzaldehyde has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry: The compound’s structural features make it a potential candidate for the development of pharmaceutical agents, particularly those targeting specific biological pathways.

    Material Science: It can be used in the design and synthesis of novel materials with unique properties.

Mechanism of Action

The mechanism of action of 6-Bromo-2-((4-fluorobenzyl)oxy)-3-methoxybenzaldehyde depends on its specific application. In medicinal chemistry, for example, the compound may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the bromine and fluorine atoms can influence the compound’s binding affinity and selectivity towards these targets.

Comparison with Similar Compounds

Similar Compounds

  • 6-Bromo-2-((4-chlorobenzyl)oxy)-3-methoxybenzaldehyde
  • 6-Bromo-2-((4-methylbenzyl)oxy)-3-methoxybenzaldehyde
  • 6-Bromo-2-((4-nitrobenzyl)oxy)-3-methoxybenzaldehyde

Uniqueness

6-Bromo-2-((4-fluorobenzyl)oxy)-3-methoxybenzaldehyde is unique due to the presence of the fluorine atom in the benzyl group, which can significantly affect its chemical reactivity and biological activity compared to its analogs with different substituents.

Properties

Molecular Formula

C15H12BrFO3

Molecular Weight

339.16 g/mol

IUPAC Name

6-bromo-2-[(4-fluorophenyl)methoxy]-3-methoxybenzaldehyde

InChI

InChI=1S/C15H12BrFO3/c1-19-14-7-6-13(16)12(8-18)15(14)20-9-10-2-4-11(17)5-3-10/h2-8H,9H2,1H3

InChI Key

GKSDJHUFVOKKOB-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=C(C=C1)Br)C=O)OCC2=CC=C(C=C2)F

Origin of Product

United States

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